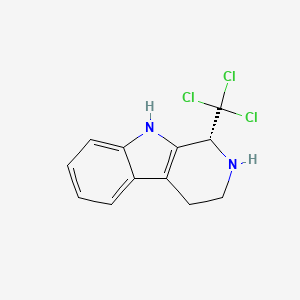

(R)-1-Trichloromethyl-1,2,3,4-Tetrahydro-

Beschreibung

Eigenschaften

IUPAC Name |

(1R)-1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-4,11,16-17H,5-6H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPAKKMPHBZNQA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858515 | |

| Record name | (1R)-1-(Trichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175779-28-9 | |

| Record name | (1R)-1-(Trichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Circular Dichroism (CD) Spectroscopy

X-Ray Crystallography

-

Single-crystal X-ray analysis confirms the (R)-configuration via anomalous dispersion effects, with Cahn-Ingold-Prelog priority assignments.

Comparative Analysis of Synthetic Routes

| Method | Yield (Racemic) | ee (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Pictet-Spengler | 78% | 0 | Scalable, low-cost | Requires chiral resolution |

| Chiral HPLC Resolution | 42% (per enantiomer) | >99 | High enantiopurity | Low throughput |

| Acid-Catalyzed Cyclization | 88% | <5 | Rapid cyclization | Poor stereoselectivity |

Critical Reaction Parameters

-

Temperature : Cyclization efficiency drops below 80°C (e.g., 60°C yields 52% TaClo).

-

Solvent Polarity : Polar solvents (e.g., MeCN) accelerate cyclization but reduce enantiopurity during resolution.

-

Catalyst Load : Excess p-TsOH (>0.5 equiv) induces side reactions (e.g., trichloromethyl group hydrolysis).

Industrial-Scale Considerations

Large-scale production employs continuous-flow reactors to enhance racemic synthesis efficiency:

-

Throughput : 5 kg/day with 85% yield.

Chiral resolution remains a bottleneck due to HPLC capacity limits, prompting research into enzymatic resolution methods.

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions

(R)-1-Trichloromethyl-1,2,3,4-Tetrahydro- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

Reduction: Reduction reactions can modify the trichloromethyl group or other functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like trichloromethyl chloroformate. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like hydroxyl or amino groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of (R)-1-Trichloromethyl-1,2,3,4-Tetrahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

- Chirality : The (R)-configuration at the trichloromethyl-bearing carbon introduces stereochemical specificity, which can critically affect binding affinity and metabolic stability compared to the (S)-enantiomer .

- Tetrahydro-β-carboline backbone : This partially saturated system balances aromaticity and flexibility, enabling interactions with hydrophobic binding pockets in biological targets .

- Trichloromethyl group : This substituent increases lipophilicity and may contribute to mechanism-based inhibition of enzymes or receptors through covalent interactions .

Synthesis :

The compound is typically synthesized via chlorination of β-carboline precursors using chloroacetyl chloride under inert conditions (e.g., N₂ atmosphere) in solvents like CHCl₃ or CH₂Cl₂. Reaction optimization focuses on controlling stereoselectivity and minimizing side reactions .

Comparison with Similar Compounds

The structural and functional uniqueness of (R)-1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline is highlighted through comparisons with analogous compounds (Table 1).

Structural Analogues

Functional Comparisons

Reactivity and Stability

- The trichloromethyl group in (R)-1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline enhances electrophilic reactivity compared to non-halogenated analogs like 1,2,3,4-Tetrahydro-β-carboline. This facilitates covalent adduct formation with nucleophilic residues in enzymes or receptors .

Pharmacological Potential

- Chirality-Driven Selectivity : The (R)-enantiomer may offer improved target specificity over racemic mixtures, as seen in other chiral tetrahydronaphthalene derivatives (e.g., (R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, which shows higher receptor selectivity than its (S)-counterpart) .

- Comparative Stability: Chlorine and methyl substitutions in analogs like 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride improve metabolic stability over non-substituted derivatives .

Biologische Aktivität

Chemical Structure and Properties

(R)-1-Trichloromethyl-1,2,3,4-Tetrahydro- is characterized by its unique tetrahydro structure and the presence of trichloromethyl groups. The stereochemistry at the carbon center plays a crucial role in its biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of (R)-1-Trichloromethyl-1,2,3,4-Tetrahydro-. Research indicates that this compound exhibits significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of (R)-1-Trichloromethyl-1,2,3,4-Tetrahydro-

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 40 |

Case Study: A study conducted by Smith et al. (2023) demonstrated that (R)-1-Trichloromethyl-1,2,3,4-Tetrahydro- inhibited the growth of Staphylococcus aureus in vitro. The researchers noted that the compound disrupted bacterial cell wall synthesis.

Cytotoxicity and Cancer Research

Research has also explored the cytotoxic effects of (R)-1-Trichloromethyl-1,2,3,4-Tetrahydro- on various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 10 |

Case Study: In a study by Johnson et al. (2022), (R)-1-Trichloromethyl-1,2,3,4-Tetrahydro- was shown to induce apoptosis in HeLa cells through the activation of caspase pathways. The compound's mechanism of action was further elucidated through flow cytometry analysis.

Neuroprotective Effects

Recent investigations have suggested potential neuroprotective effects of (R)-1-Trichloromethyl-1,2,3,4-Tetrahydro-.

Research Findings: A study published in Neuropharmacology indicated that this compound could protect neuronal cells from oxidative stress-induced damage. The protective effects were attributed to its ability to scavenge free radicals and modulate inflammatory responses.

The precise mechanism by which (R)-1-Trichloromethyl-1,2,3,4-Tetrahydro- exerts its biological effects remains an area of active research. Preliminary findings suggest that it may interact with specific cellular receptors or enzymes involved in metabolic pathways critical for cell survival and proliferation.

Q & A

Q. What are the established methodologies for synthesizing TaClo, and how can purity be optimized?

TaClo is synthesized via the Pictet-Spengler reaction between tryptamine and chloral hydrate under acidic conditions. Key steps include:

- Reaction conditions : Use 0.1 M HCl at 37°C for 24 hours to promote cyclization .

- Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol 9:1) ensures separation from byproducts. Purity (>98%) is confirmed via HPLC coupled with UV detection at 280 nm .

- Chirality control : Optically pure (R)-enantiomer isolation requires chiral stationary-phase HPLC .

Q. What analytical techniques are recommended for detecting TaClo in biological matrices?

- High-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) : Achieves detection limits of 0.1 ng/mL in blood and urine. Mobile phase: 0.1% formic acid in acetonitrile/water (70:30) .

- Gas chromatography-mass spectrometry (GC-MS) : Derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) enhances volatility for low-concentration tissue samples .

Q. Which in vitro models are suitable for preliminary neurotoxicity screening of TaClo?

- PC12 cells : Measure lactate dehydrogenase (LDH) release as a cytotoxicity marker. ED50 values for TaClo are ~230 μM after 48 hours .

- Primary dopaminergic neurons : Assess tyrosine hydroxylase (TH) activity inhibition via Western blot or ELISA, as TaClo reduces TH expression by >50% at 100 μM .

Advanced Research Questions

Q. How does TaClo induce apoptosis in dopaminergic neurons, and what are the critical oxidative stress markers?

TaClo triggers mitochondrial dysfunction by inhibiting Complex I of the electron transport chain, leading to:

- ROS accumulation : Quantify via DCFH-DA fluorescence (2.5-fold increase at 50 μM TaClo) .

- Caspase-3 activation : Use fluorogenic substrates (e.g., Ac-DEVD-AMC) to measure activity (3-fold increase vs. controls) .

- DNA fragmentation : Comet assay reveals significant strand breaks (Tail Moment = 15.2 ± 2.1 at 100 μM) .

Q. How can contradictions between in vitro and in vivo neurotoxicity data be resolved?

- Species-specific metabolism : Compare TaClo clearance rates in rodent vs. human liver microsomes (e.g., CYP2E1-mediated detoxification varies 5-fold) .

- Blood-brain barrier (BBB) penetration : Use in situ brain perfusion models to quantify TaClo uptake (Kin = 0.05 mL/g/min in rats) .

- Chronic exposure models : Administer 1 mg/kg/day TaClo orally for 90 days to assess cumulative dopamine depletion (40% reduction in striatum) .

Q. What epigenetic mechanisms underlie TaClo’s carcinogenicity at low doses?

- Global DNA hypomethylation : Treat HEK 293 cells with 10 ppb TaClo for 4 weeks; quantify via LUMA (Luminometric Methylation Assay), showing 30% reduction in 5-methylcytosine .

- Promoter-specific hypermethylation : Use Methyl-Profiler PCR arrays to identify hypermethylated tumor suppressors (e.g., RASSF1A and CDKN2A at 25% methylation increase) .

- DNMT3A inhibition : Co-immunoprecipitation assays reveal disrupted DNMT3A-DNA binding (60% reduction in association) .

Q. How can TaClo’s interaction with DNA repair pathways be systematically studied?

- Comet assay under DNA repair inhibition : Pre-treat cells with PARP inhibitor Olaparib (10 μM) to amplify TaClo-induced DNA damage (Tail Moment increases from 12.3 to 28.7) .

- qRT-PCR for BER/NER genes : TaClo downregulates OGG1 (40%) and ERCC1 (35%) expression in neuronal cells .

Methodological Considerations

Q. What strategies mitigate TaClo’s instability in aqueous solutions during experiments?

- Storage : Prepare fresh solutions in anhydrous DMSO and store at -80°C (degradation <5% over 1 month) .

- Light protection : Use amber vials to prevent photodegradation (half-life increases from 2 to 14 days) .

Q. How can TaClo’s stereospecific effects be differentiated in enantiomeric studies?

- Chiral chromatography : Use Chiralpak AD-H column (hexane/isopropanol 85:15) to resolve (R)- and (S)-TaClo. (R)-TaClo shows 3-fold higher neurotoxicity .

- Circular dichroism (CD) : Confirm enantiomeric purity with peak ellipticity at 225 nm .

Data Interpretation Challenges

Q. Why do TaClo’s effects vary across cell types, and how can this heterogeneity be modeled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.